tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is a synthetic small molecule featuring a dioxopiperidinyl-isoindolinone core linked to a tert-butyl piperazine-carboxylate group. This compound has garnered attention in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Its structure combines a cereblon (CRBN)-binding dioxopiperidinyl moiety with a piperazine-based linker, enabling recruitment of E3 ubiquitin ligases to degrade disease-relevant proteins such as androgen receptors .
Key synthetic routes involve coupling 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline derivatives with tert-butyl piperazine-1-carboxylate under nucleophilic substitution or Buchwald-Hartwig amination conditions. For example, details a reaction using methyl sulfoxide and N,N-diisopropylethylamine, yielding the target compound in 81% efficiency . Modifications to the isoindolinone or piperazine moieties (e.g., hydroxylation, methylation) are common to optimize solubility and binding affinity .
Properties
Molecular Formula |
C22H28N4O5 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N4O5/c1-22(2,3)31-21(30)25-10-8-24(9-11-25)15-4-5-16-14(12-15)13-26(20(16)29)17-6-7-18(27)23-19(17)28/h4-5,12,17H,6-11,13H2,1-3H3,(H,23,27,28) |
InChI Key |
DANIYVQIRXOIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form tert-butyl piperazine-1-carboxylate.
Introduction of the isoindolinone moiety: This step involves the reaction of the intermediate with phthalic anhydride to form the isoindolinone structure.
Formation of the piperidinone ring: This step involves the reaction of the intermediate with 2,6-dioxopiperidine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the piperazine and isoindolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .
Scientific Research Applications
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves its role as an E3 ligase ligand in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound belongs to a broader class of dioxopiperidinyl-isoindolinone derivatives. Below is a comparative analysis with structurally related molecules:
Physicochemical Properties
- LogP and Solubility : The tert-butyl group in the target compound increases hydrophobicity (predicted LogP = 2.1), whereas analogs with free piperazine (e.g., 3-[3-methyl-1-oxo-5-(piperazin-1-yl)-...]) exhibit higher aqueous solubility due to protonatable amines .
- Synthetic Accessibility : The target compound’s synthesis requires multi-step reactions (e.g., SNAr, Grignard additions) with moderate yields (72–81%), while sulfonyl-linked analogs () are synthesized in fewer steps but with lower yields (50–60%) .
Patent and Commercial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
